1-Bromooctacosane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromooctacosane can be synthesized through the bromination of octacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of a hydrogen atom with a bromine atom on the octacosane molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromooctacosane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: this compound can be reduced to octacosane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include octacosanol (with NaOH), octacosyl cyanide (with KCN), and octacosyl azide (with NaN3).
Reduction Reactions: The major product is octacosane.
Scientific Research Applications
1-Bromooctacosane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alkyl compounds and surfactants.
Biology: It is employed in studies involving lipid membranes and their interactions due to its long hydrophobic chain.
Medicine: Research into drug delivery systems often utilizes this compound for its ability to form stable lipid bilayers.
Mechanism of Action
The mechanism of action of 1-bromooctacosane in chemical reactions involves the cleavage of the carbon-bromine bond, which is facilitated by the presence of a nucleophile or reducing agent. The bromine atom acts as a leaving group, allowing the nucleophile to attach to the carbon atom. This process is influenced by the reaction conditions and the nature of the nucleophile or reducing agent .
Comparison with Similar Compounds
- 1-Bromooctadecane (C18H37Br)
- 1-Bromoeicosane (C20H41Br)
- 1-Bromodocosane (C22H45Br)
Comparison: 1-Bromooctacosane is unique due to its longer carbon chain (28 carbons) compared to other similar compounds like 1-bromooctadecane (18 carbons) and 1-bromoeicosane (20 carbons). This longer chain length imparts different physical properties such as higher melting points and different solubility characteristics. Additionally, the longer chain length can influence the compound’s behavior in self-assembly processes and interactions with lipid membranes.
Properties
IUPAC Name |
1-bromooctacosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h2-28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPMZDZIQAPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288016 | |
Record name | 1-Bromooctacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-21-8 | |
Record name | 1-Bromooctacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16331-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromooctacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromooctacosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromooctacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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